![molecular formula C8H10ClN5 B2817148 [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 1268982-31-5](/img/structure/B2817148.png)

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

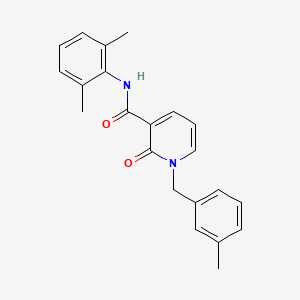

“[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1268982-31-5. Its molecular weight is 211.65 and its IUPAC name is 5-methyl-2-(1H-tetraazol-1-yl)phenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H . Unfortunately, the specific 3D structure is not available in the search results.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride”:

Pharmaceutical Development

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride: is extensively studied for its potential in pharmaceutical development. Its tetrazole ring structure is known for bioisosterism with carboxylic acids, making it a valuable scaffold in drug design. This compound can enhance the pharmacokinetic properties of drugs, such as increasing metabolic stability and improving bioavailability .

Antimicrobial Agents

Research has shown that tetrazole derivatives, including [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Coordination Chemistry

In coordination chemistry, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride serves as a ligand that can form stable complexes with various metal ions. These metal complexes have applications in catalysis, material science, and as models for biological systems .

Energetic Materials

Tetrazole derivatives are known for their high nitrogen content, which imparts energetic properties. [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride can be used in the synthesis of energetic materials, such as explosives and propellants, due to its ability to release a large amount of energy upon decomposition .

Biochemical Probes

This compound can be utilized as a biochemical probe in various assays and experiments. Its unique structure allows it to interact with specific biological targets, aiding in the study of enzyme functions, receptor binding, and other biochemical processes .

Material Science

In material science, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is used to develop advanced materials with unique properties. These materials can be applied in areas such as electronics, photonics, and nanotechnology, where the tetrazole moiety contributes to the desired characteristics .

Medicinal Chemistry

The compound is also explored in medicinal chemistry for its potential therapeutic applications. It can be modified to create derivatives with enhanced biological activity, targeting diseases such as cancer, inflammation, and cardiovascular disorders .

Environmental Chemistry

In environmental chemistry, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is studied for its role in pollutant degradation and environmental remediation. Its ability to form complexes with heavy metals can be leveraged to remove contaminants from water and soil .

Wirkmechanismus

Target of Action

The primary targets of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Tetrazole derivatives are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Given the wide range of biological activities exhibited by tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPSGNMZKWAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2817071.png)

![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)